molecular formula C5H13ISi B11878311 (2-Iodoethyl)trimethylsilane

(2-Iodoethyl)trimethylsilane

Cat. No.: B11878311
M. Wt: 228.15 g/mol
InChI Key: ZNLSYVGHIJYYSW-UHFFFAOYSA-N
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Description

(2-Iodoethyl)trimethylsilane is an organosilicon compound with the molecular formula C5H13ISi. It is a derivative of ethyltrimethylsilane, where an iodine atom is attached to the second carbon of the ethyl group. This compound is known for its reactivity and is used in various organic synthesis processes.

Chemical Reactions Analysis

Types of Reactions

(2-Iodoethyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form ethyltrimethylsilane.

    Oxidation Reactions: Oxidation can lead to the formation of different functional groups.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Reducing Agents: Agents like lithium aluminum hydride (LiAlH4) are used for reduction.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate (KMnO4) are used for oxidation.

Major Products

Scientific Research Applications

(2-Iodoethyl)trimethylsilane is used in several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Iodoethyl)trimethylsilane involves the reactivity of the iodine atom and the silicon-carbon bond. The iodine atom can be easily substituted by nucleophiles, making it a versatile reagent in organic synthesis. The silicon-carbon bond is highly electron-releasing, stabilizing positive charges and facilitating various reactions .

Comparison with Similar Compounds

Similar Compounds

    (Iodomethyl)trimethylsilane: Similar structure but with a methyl group instead of an ethyl group.

    Iodotrimethylsilane: Contains an iodine atom directly bonded to silicon.

Uniqueness

(2-Iodoethyl)trimethylsilane is unique due to its specific reactivity profile, particularly in substitution reactions where the iodine atom can be replaced by various nucleophiles. This makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-iodoethyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ISi/c1-7(2,3)5-4-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLSYVGHIJYYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ISi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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